- Zinc chloride-promoted efficient and facile BOC protection of amines, Indian Journal of Chemistry, 2012, (8), 1168-1172
Cas no 90101-20-5 (tert-butyl N-(4-methylpyridin-2-yl)carbamate)
tert-butyl N-(4-methylpyridin-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- (4-METHYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER
- (4-Methyl-Pyridin-2-yl)Carbamic Acid Tert-Butyl Ester
- 2-(Boc-amino)-4-methylpyridine
- Carbamic acid, N-(4-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester
- tert-butyl N-(4-methylpyridin-2-yl)carbamate
- 2-(t-butyloxycarbonylamino)-4-methylpyridine
- 2-[N-(tert-butoxycarbonyl)amino]-4-methylpyridine
- 2-Boc-amino-4-methylpyridine
- 2-tert-butoxycarbonylamino-4-methylpyridine
- AmbkkkkK140
- tert-butyl (4-methyl-2-pyridyl)carbamate
- tert-butyl 4-methylpyridin-2-ylcarbamate
- tert-Butyl N-(4-methyl-pyridin-2-yl)carbamate
- 2-[(tert-Butoxycarbonyl)amino]-4-methylpyridine
- (4-Methylpyridin-2-yl)carbamic Acid tert-Butyl Ester
- tert-Butyl (4-methylpyridin-2-yl)carbamate
- tert-Butyl N-(4-methyl-2-pyridyl)carbamate
- 2-(BOC-Amino)-4-picoline
- SABMAMDNSRZJBK-UHFFFAOYSA-N
- BCP25646
- 2656AF
- AB2749
- AB42386
- tert-butyl 4-methyl-2-pyridinylcarb
- 1,1-Dimethylethyl N-(4-methyl-2-pyridinyl)carbamate (ACI)
- Carbamic acid, (4-methyl-2-pyridinyl)-, 1,1-dimethylethyl ester (9CI)
- 2-(tert-Butoxycarbonylamino)-4-methylpyridine
- tert-Butyl [4-methyl-2-pyridinyl]carbamate
- tert-butyl 4-methyl-2-pyridinylcarbamate
- tert-Butyl-4-methylpyridin-2-ylcarbamate
- SY082559
- 90101-20-5
- (4-Methyl-pyridin-2-yl)-carbamic acidtert-butyl ester
- B5706
- CARBAMIC ACID, (4-METHYL-2-PYRIDINYL)-, 1,1-DIMETHYLETHYL ESTER
- AS-69596
- tert-Butyl (4-methylpyridin-2-yl)carbamate, AldrichCPR
- MFCD07776933
- tert-butyl(4-methylpyridin-2-yl)carbamate
- CS-0187655
- DB-002896
- N-Boc-2-amino-4-methylpyridine
- AKOS015838244
- Carbamic acid,N-(4-methyl-2-pyridinyl)-,1,1-dimethylethyl ester
- SCHEMBL828560
- 4-methylpyridin-2-yl-carbamic acid tert-butyl ester
- EN300-127325
- DTXSID40453859
- ALBB-021355
-
- MDL: MFCD07776933
- Inchi: 1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
- InChI Key: SABMAMDNSRZJBK-UHFFFAOYSA-N
- SMILES: O=C(NC1C=C(C)C=CN=1)OC(C)(C)C
Computed Properties
- Exact Mass: 208.12100
- Monoisotopic Mass: 208.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2
- XLogP3: 2.1
Experimental Properties
- Density: 1.108
- Melting Point: 115.0 to 120.0 deg-C
- Boiling Point: 274.2°Cat760mmHg
- Flash Point: 119.6°C
- Refractive Index: 1.541
- PSA: 51.22000
- LogP: 2.81000
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
tert-butyl N-(4-methylpyridin-2-yl)carbamate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-(4-methylpyridin-2-yl)carbamate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl N-(4-methylpyridin-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR965752-1g |
4-Methylpyridin-2-amine, 2-BOC protected |
90101-20-5 | 98% | 1g |
£16.00 | 2025-03-21 | |
| Apollo Scientific | OR965752-5g |
4-Methylpyridin-2-amine, 2-BOC protected |
90101-20-5 | 98% | 5g |
£84.00 | 2025-02-21 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B869692-200mg |
2-[(tert-Butoxycarbonyl)amino]-4-methylpyridine |
90101-20-5 | 97% | 200mg |
286.00 | 2021-05-17 | |
| Matrix Scientific | 026167-500mg |
(4-Methyl-pyridin-2-yl)-carbamic acidtert-butyl ester |
90101-20-5 | 500mg |
$205.00 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE000386-1G |
tert-Butyl (4-methylpyridin-2-yl)carbamate |
90101-20-5 | 1g |
¥2797.55 | 2023-11-15 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5706-1G |
tert-butyl N-(4-methylpyridin-2-yl)carbamate |
90101-20-5 | 97.0%(GC) | 1G |
¥1040.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5706-5G |
tert-butyl N-(4-methylpyridin-2-yl)carbamate |
90101-20-5 | 97.0%(GC) | 5G |
¥4580.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5706-1G |
tert-Butyl (4-Methylpyridin-2-yl)carbamate |
90101-20-5 | >97.0%(GC) | 1g |
¥510.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B5706-5G |
tert-Butyl (4-Methylpyridin-2-yl)carbamate |
90101-20-5 | >97.0%(GC) | 5g |
¥2400.00 | 2024-04-15 | |
| TRC | T135560-50mg |
tert-Butyl 4-Methylpyridin-2-ylcarbamate |
90101-20-5 | 50mg |
$ 50.00 | 2022-06-03 |
tert-butyl N-(4-methylpyridin-2-yl)carbamate Production Method
Production Method 1
Production Method 2
- Polycyclic aryl and substituted heteroaryl pyrazinone useful for selective inhibition of coagulation cascade, Colombia, , ,
Production Method 3
- Potent human glutaminyl cyclase inhibitors as potential anti-Alzheimer's agents: Structure-activity relationship study of Arg-mimetic region, Bioorganic & Medicinal Chemistry, 2018, 26(5), 1035-1049
Production Method 4
- Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABAA receptor agonists, European Journal of Medicinal Chemistry, 2014, 84, 404-416
Production Method 5
- Towards the improvement of the synthesis of novel 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles and their p38 MAP kinase inhibitory activity, Organic & Biomolecular Chemistry, 2008, 6(3), 437-439
Production Method 6
- Discovery of Potent Human Glutaminyl Cyclase Inhibitors as Anti-Alzheimer's Agents Based on Rational Design, Journal of Medicinal Chemistry, 2017, 60(6), 2573-2590
Production Method 7
- Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols, Organic & Biomolecular Chemistry, 2021, 19(27), 6059-6065
Production Method 8
- Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors, Bioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124
tert-butyl N-(4-methylpyridin-2-yl)carbamate Raw materials
tert-butyl N-(4-methylpyridin-2-yl)carbamate Preparation Products
tert-butyl N-(4-methylpyridin-2-yl)carbamate Suppliers
tert-butyl N-(4-methylpyridin-2-yl)carbamate Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on tert-butyl N-(4-methylpyridin-2-yl)carbamate
tert-Butyl N-(4-Methylpyridin-2-yl)carbamate (CAS No. 90101-2-5): A Comprehensive Overview
tert-Butyl N-(4-methylpyridin-2-yl)carbamate (CAS No. 90101-2-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Boc-protected 4-methylpyridine-2-carboxamide, is a key intermediate in the synthesis of various bioactive molecules and drug candidates. Its unique chemical structure and reactivity make it an essential building block in the development of novel therapeutic agents.
The tert-butyl carbamate group in this compound serves as a protecting group for the amine functionality, which can be selectively removed under mild conditions to yield the free amine. This property is crucial in multistep synthetic processes, where the protection and deprotection of functional groups are essential for controlling reactivity and selectivity. The 4-methylpyridine moiety, on the other hand, imparts specific biological activities and pharmacological properties to the final product.
Recent studies have highlighted the importance of tert-butyl N-(4-methylpyridin-2-yl)carbamate in the synthesis of neuroprotective agents and anti-inflammatory drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent neuroprotective effects against oxidative stress-induced neuronal damage. The researchers found that these derivatives effectively scavenge reactive oxygen species (ROS) and inhibit apoptosis, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In another study, published in the European Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of tert-butyl N-(4-methylpyridin-2-yl)carbamate derivatives. The results showed that these compounds significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that these derivatives could be developed into effective treatments for inflammatory disorders like rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of tert-butyl N-(4-methylpyridin-2-yl)carbamate has also been a subject of extensive research. A 2023 review article in Organic & Biomolecular Chemistry detailed several efficient synthetic routes for preparing this compound, including one-pot reactions and microwave-assisted synthesis methods. These methods not only improve yield and purity but also reduce reaction times and environmental impact, making them highly attractive for large-scale production.
In addition to its medicinal applications, tert-butyl N-(4-methylpyridin-2-yl)carbamate has found use in analytical chemistry as a derivatizing agent for gas chromatography (GC) and liquid chromatography (LC). The introduction of this compound can enhance the volatility and detectability of analytes, improving the sensitivity and accuracy of analytical methods. This application is particularly valuable in environmental monitoring and pharmaceutical quality control.
The safety profile of tert-butyl N-(4-methylpyridin-2-yl)carbamate has been extensively evaluated, with studies indicating that it is generally well-tolerated at therapeutic doses. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safety in laboratory settings.
In conclusion, tert-butyl N-(4-methylpyridin-2-yl)carbamate (CAS No. 90101-2-5) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and analytical chemistry. Its unique chemical properties make it an invaluable tool for scientists working on the development of novel therapeutic agents and analytical methods. As research continues to uncover new uses and benefits, this compound is likely to remain a key player in various scientific disciplines.
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